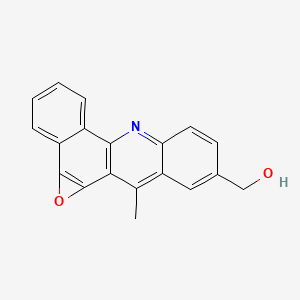
9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is a polycyclic aza-aromatic compound. It is a derivative of 7-methylbenz©acridine, which is known for its carcinogenic properties. This compound has been studied extensively in the context of its metabolism and potential biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide typically involves the oxidation of 7-methylbenz©acridine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反应分析
Types of Reactions
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
作用机制
The mechanism of action of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting normal biological processes such as replication and transcription. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
相似化合物的比较
Similar Compounds
7-Methylbenz©acridine: The parent compound, known for its carcinogenic properties.
7-Hydroxymethylbenz©acridine: A hydroxylated derivative with similar biological effects.
7,9-Dimethylbenz©acridine: Another derivative with additional methyl groups.
Uniqueness
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is unique due to its specific structure, which includes both a hydroxymethyl group and an oxide group. This combination of functional groups contributes to its distinct chemical reactivity and biological effects, making it a valuable compound for scientific research .
属性
CAS 编号 |
160543-18-0 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC 名称 |
(19-methyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaen-16-yl)methanol |
InChI |
InChI=1S/C19H13NO2/c1-10-14-8-11(9-21)6-7-15(14)20-17-12-4-2-3-5-13(12)18-19(22-18)16(10)17/h2-8,21H,9H2,1H3 |
InChI 键 |
OWVWUAOMYKSAJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=C(O4)C5=CC=CC=C53)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


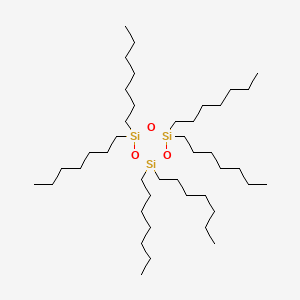
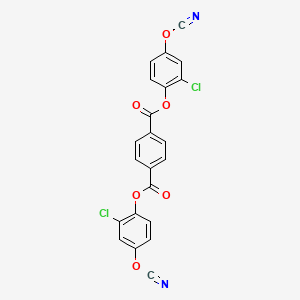
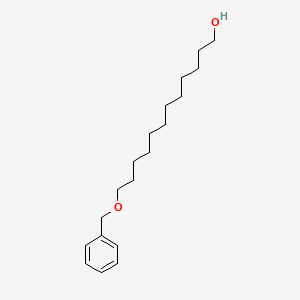
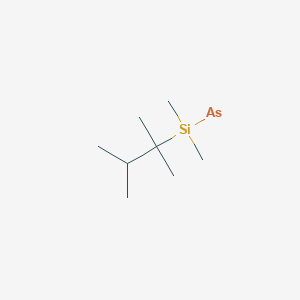

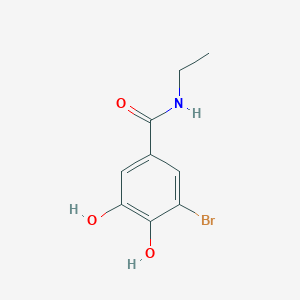
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

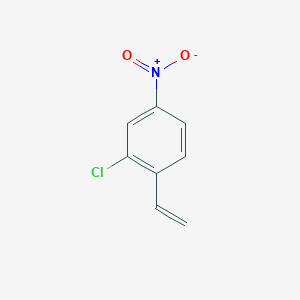
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
